molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine

Cat. No.: B13719260
M. Wt: 270.20 g/mol
InChI Key: JRYROPPYHWDZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a trimethylsilyl-ethynyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:

    Hydroxylation: The addition of a hydroxyl group at the 2nd position.

    Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.

These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .

Scientific Research Applications

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Similar structure with a methyl group instead of a hydroxyl group.

    6-Bromo-2-chloro-4-[(trimethylsilyl)ethynyl]pyridin-3-amine: Similar structure with a chlorine atom instead of a hydroxyl group.

Uniqueness

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The trimethylsilyl-ethynyl group also provides steric protection and enhances the compound’s stability .

Biological Activity

6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a trimethylsilyl ethynyl moiety. The synthesis typically involves the bromination of pyridine derivatives followed by functionalization with trimethylsilyl ethynyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyridine have shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The structure-activity relationship indicates that modifications in the pyridine ring can enhance antibacterial properties .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA1.5 µM
Derivative AVRE0.63 µM
Derivative BE. coli1.25 µM

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 10 to 30 µM against HeLa cells and MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to be mediated through interaction with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity towards enzymes or receptors involved in disease processes .

Case Study 1: Antibacterial Efficacy

In a comparative study, various pyridine derivatives were tested against bacterial strains. The results demonstrated that the presence of the trimethylsilyl ethynyl group significantly improved antibacterial activity compared to other substitutions on the pyridine ring. This study emphasizes the importance of structural modifications in enhancing pharmacological properties .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of related compounds revealed that those with similar structural features to this compound displayed promising results in inhibiting cell proliferation in vitro. The study highlighted that the compound's mechanism likely involves apoptosis induction in cancer cells, warranting further exploration .

Properties

Molecular Formula

C10H12BrNOSi

Molecular Weight

270.20 g/mol

IUPAC Name

6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13)

InChI Key

JRYROPPYHWDZTA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(NC1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.